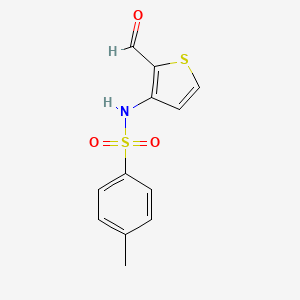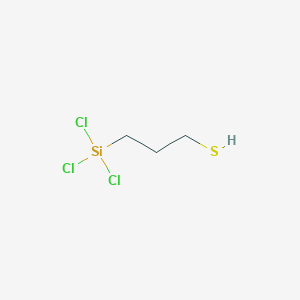
3-Mercaptopropyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptopropyltrichlorosilane is an organosilicon compound with the chemical formula HS(CH₂)₃SiCl₃. It is a clear, colorless to light yellow liquid with a slightly unpleasant odor. This compound is known for its bifunctional nature, possessing both a reactive mercapto group and a hydrolyzable trichlorosilyl group. It is widely used in various applications, including surface modification, coupling agents, and as a precursor for the synthesis of other organosilicon compounds .
Preparation Methods
3-Mercaptopropyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with sodium hydrosulfide in the presence of a phase transfer catalyst. The reaction is typically carried out in water as a solvent, with heating and stirring to obtain the crude product. The crude product is then dried, filtered, and distilled to yield the final product .
Industrial production methods often involve similar reaction conditions but are optimized for large-scale production. These methods focus on maximizing yield, reducing production costs, and ensuring safety and environmental compliance .
Chemical Reactions Analysis
3-Mercaptopropyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Mercaptopropyltrichlorosilane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Mercaptopropyltrichlorosilane involves its bifunctional nature. The mercapto group can form strong covalent bonds with metal surfaces, enhancing corrosion resistance and adhesion. The trichlorosilyl group can hydrolyze and condense to form siloxane bonds, creating a stable and durable network on various substrates .
Comparison with Similar Compounds
3-Mercaptopropyltrichlorosilane can be compared with other similar compounds, such as:
3-Mercaptopropyltriethoxysilane: This compound has ethoxy groups instead of chloro groups, making it less reactive but more stable in certain conditions.
3-Mercaptopropyltrimethoxysilane: Similar to the triethoxysilane derivative, this compound has methoxy groups, offering different reactivity and solubility properties.
The uniqueness of this compound lies in its high reactivity due to the presence of trichlorosilyl groups, making it suitable for applications requiring strong adhesion and rapid hydrolysis .
Properties
CAS No. |
88334-67-2 |
|---|---|
Molecular Formula |
C3H7Cl3SSi |
Molecular Weight |
209.6 g/mol |
IUPAC Name |
3-trichlorosilylpropane-1-thiol |
InChI |
InChI=1S/C3H7Cl3SSi/c4-8(5,6)3-1-2-7/h7H,1-3H2 |
InChI Key |
LFISKRQSAQVHQP-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



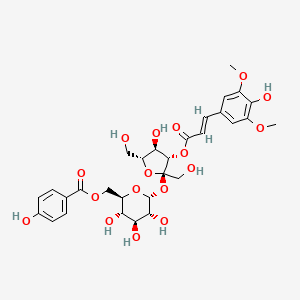
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)

![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14112138.png)
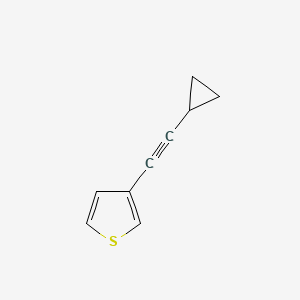

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)
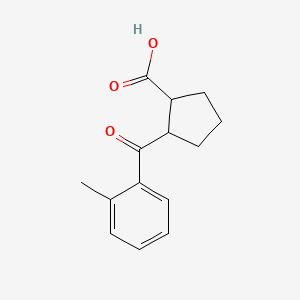
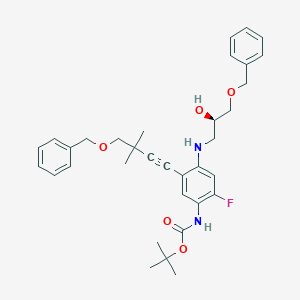
![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
